molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

Enoxolone

Numéro de catalogue: B1671342
Numéro CAS: 471-53-4
Poids moléculaire: 470.7 g/mol
Clé InChI: MPDGHEJMBKOTSU-FNCONFKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

18alpha-Glycyrrhetic acid has a wide range of applications in scientific research:

Mécanisme D'action

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type . It is obtained from the hydrolysis of glycyrrhizic acid, which is derived from the herb liquorice .

Target of Action

This compound primarily targets the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin . These enzymes are responsible for metabolizing the prostaglandins PGE-2 and PGF-2α to their respective, inactive 15-keto-13,14-dihydro metabolites .

Mode of Action

This compound inhibits the enzymes that metabolize the prostaglandins PGE-2 and PGF-2α . This inhibition results in an increase in prostaglandins in the digestive system .

Biochemical Pathways

The increase in prostaglandins due to the action of this compound has several downstream effects. Prostaglandins inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach . This effect on gastric acid secretion, and promotion of mucous secretion and cell proliferation, shows why this compound has potential in treating peptic ulcers .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on prostaglandin levels. By inhibiting the enzymes that metabolize prostaglandins, this compound increases the levels of these compounds in the digestive system . This leads to a decrease in gastric secretion, an increase in pancreatic and mucous secretion in the intestines, an increase in intestinal motility, and cell proliferation in the stomach .

Analyse Biochimique

Biochemical Properties

Enoxolone interacts with various biomolecules, contributing to its diverse biochemical roles. It inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, which metabolize prostaglandins PGE-2 and PGF-2α to their respective inactive metabolites . This inhibition increases prostaglandins in the digestive system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of prostaglandins, which inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to adenine deaminase, an enzyme involved in the purine salvage pathway . This binding disrupts the conversion of adenine to hypoxanthine, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. There are no reported toxic effects or intolerance phenomena to normal use doses . On prolonged use and higher doses, sodium and water retention and potassium loss may occur, accompanied by hypertension, edema, and hypokalemia .

Metabolic Pathways

This compound is involved in the purine salvage pathway . It inhibits the activity of adenine deaminase, disrupting the conversion of adenine to hypoxanthine . This leads to an accumulation of adenosine and a depletion of hypoxanthine and ATP .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 18alpha-glycyrrhétinique peut être synthétisé à partir de l'acide 18beta-glycyrrhizique par une série de réactions chimiques. Le processus implique le traitement de l'acide 18beta-glycyrrhizique avec une solution méthanolique d'acide chlorhydrique, ce qui donne un mélange d'esters méthyliques des acides 18alpha- et 18beta-glycyrrhétiniques. Le mélange est ensuite soumis à une benzoylation, suivie d'une séparation par chromatographie sur gel de silice. L'étape finale consiste en une hydrolyse alcaline du 3-benzoyl-18alpha-glycyrrhétinate de méthyle pour obtenir l'acide 18alpha-glycyrrhétinique .

Méthodes de production industrielle : La production industrielle de l'acide 18alpha-glycyrrhétinique implique généralement une extraction à grande échelle de la racine de réglisse, suivie de processus de purification pour isoler le composé. Le processus d'extraction comprend souvent l'utilisation de solvants et de techniques chromatographiques pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 18alpha-glycyrrhétinique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le trioxyde de chrome sont utilisés dans des conditions contrôlées pour oxyder l'acide 18alpha-glycyrrhétinique.

    Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.

    Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide 18alpha-glycyrrhétinique, tels que l'acide 3-céto-18alpha-glycyrrhétinique et les esters méthyliques de l'acide 18alpha-glycyrrhétinique .

4. Applications de la recherche scientifique

L'acide 18alpha-glycyrrhétinique a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'acide 18alpha-glycyrrhétinique exerce ses effets par le biais de multiples cibles et voies moléculaires. Il inhibe l'activité du facteur nucléaire kappa B (NF-kB) et active les protéasomes, ce qui conduit à la suppression des réponses inflammatoires et à la promotion de l'apoptose . Le composé module également l'expression de diverses enzymes et protéines impliquées dans l'inflammation et la survie cellulaire .

Composés similaires :

    Acide 18beta-glycyrrhétinique : Un autre métabolite de la glycyrrhizine avec des propriétés pharmacologiques similaires mais une stéréochimie différente.

    Glycyrrhizine : Le composé parent dont sont dérivés les acides 18alpha- et 18beta-glycyrrhétiniques.

Unicité : L'acide 18alpha-glycyrrhétinique est unique en raison de sa stéréochimie spécifique, qui influence son activité biologique et sa pharmacocinétique. Comparé à l'acide 18beta-glycyrrhétinique, l'acide 18alpha-glycyrrhétinique a montré des effets distincts sur les processus cellulaires et les cibles moléculaires .

Comparaison Avec Des Composés Similaires

    18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.

    Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.

Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .

Propriétés

Numéro CAS

471-53-4

Formule moléculaire

C30H46O4

Poids moléculaire

470.7 g/mol

Nom IUPAC

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

Clé InChI

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

SMILES isomérique

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

SMILES canonique

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Apparence

Solid powder

melting_point

296 °C

Key on ui other cas no.

471-53-4
1449-05-4

Description physique

Solid

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxolone
Reactant of Route 2
Enoxolone
Reactant of Route 3
Enoxolone
Reactant of Route 4
Enoxolone
Reactant of Route 5
Enoxolone
Reactant of Route 6
Enoxolone
Customer
Q & A

Q1: What are the primary molecular targets of enoxolone?

A1: Research suggests this compound interacts with multiple cellular targets, including:

  • Adenine deaminase (Ade): this compound directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []
  • ATP synthase subunit alpha (AtpA): this compound impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []
  • 11β-hydroxysteroid dehydrogenase (11β-HSD): this compound inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []
  • Gap junction channels and hemichannels formed by Connexins (Cx): this compound blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []

Q2: How does this compound impact Clostridioides difficile pathophysiology?

A2: this compound exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to this compound's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []

Q3: Can this compound influence cell signaling pathways?

A3: Yes, this compound has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []

Q5: Does this compound possess any known catalytic properties?

A5: While this compound's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of this compound with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]

Q7: What formulation strategies have been explored to improve this compound's delivery and bioavailability?

A7: Various formulation strategies have been investigated, including:

  • Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []
  • Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []
  • Topical formulations: this compound is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]

Q8: What in vitro and in vivo models have been used to investigate this compound's efficacy?

A8: this compound's efficacy has been assessed in various models, including:

  • Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]
  • Animal models: this compound has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]
  • Clinical trials: Limited clinical trials suggest potential benefits of this compound-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]

Q9: What is known about the safety profile of this compound?

A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive this compound consumption can lead to adverse effects, including:

  • Hypokalemia: this compound's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []
  • Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []

Q10: What analytical techniques are employed for this compound quantification?

A10: Several analytical methods have been employed to quantify this compound in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine this compound content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
  • Gas Chromatography (GC): GC methods have been developed for this compound analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.